molecular formula C10H6BrI B1629402 2-Bromo-1-iodonaphthalene CAS No. 676267-05-3

2-Bromo-1-iodonaphthalene

Cat. No. B1629402
M. Wt: 332.96 g/mol
InChI Key: QAFFBUBNQSNVSZ-UHFFFAOYSA-N
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Description

2-Bromo-1-iodonaphthalene is a chemical compound with the molecular formula C10H6BrI . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-iodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a bromine atom and at the 2-position with an iodine atom .


Physical And Chemical Properties Analysis

2-Bromo-1-iodonaphthalene has a molecular weight of 332.97 . It is a solid at room temperature . The compound has a density of 2.1±0.1 g/cm3, a boiling point of 361.8±15.0 °C at 760 mmHg, and a flash point of 172.6±20.4 °C . It has a molar refractivity of 64.7±0.3 cm3 .

Scientific Research Applications

  • Synthesis Techniques : 2-Bromo-1-iodonaphthalene has been synthesized through methods such as iodination of corresponding bis(hexachlorocyclopentadiene) adducts followed by retro Diels-Alder reaction and sublimation. This process is significant in the field of synthetic organic chemistry for creating complex molecular structures (Hellberg, Allared, & Pelcman, 2003).

  • Electroanalytical Applications : The electroanalytical study of 1-halonaphthalenes, including 1-iodonaphthalene and 1-bromonaphthalene, with electrogenerated [Co I -salen] revealed interesting aspects of substitution reactions and rate constants, highlighting its potential in electroanalytical chemistry (Faux, Labbé, Buriez, & Nédélec, 2007).

  • NMR Studies : In nuclear magnetic resonance (NMR) studies, 1-Iodonaphthalene-2,4-diamines in trifluoroacetic acid/chloroform showed stable Wheland-like tetrahedral cationic species, providing insights into the intramolecular protonation and deiodination mechanisms (Twum, Woodman, Wang, & Threadgill, 2013).

  • Photophysical Studies : Studies on the triplet state of iodonaphthalene indicated a significant role of intramolecular energy relocation in the process, revealing insights into the photophysical behavior of aryl iodides (Grieser & Thomas, 1980).

  • Regioselective Synthesis : Research has demonstrated the regioselective synthesis of substituted naphthalenes, including 1-iodonaphthalene derivatives, using metal-free processes at room temperature. This has implications for organic synthesis and material science (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

  • Laser Ablation Studies : The effects of UV laser ablation on bromo- and iodonaphthalene have been investigated, providing insights into the photophysical and photochemical modifications in materials science (Athanassiou et al., 1999).

Safety And Hazards

The safety information for 2-Bromo-1-iodonaphthalene indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFFBUBNQSNVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80636043
Record name 2-Bromo-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80636043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-iodonaphthalene

CAS RN

676267-05-3
Record name 2-Bromo-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80636043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Yamamura, S Kawabata, T Kimura… - The Journal of …, 2005 - ACS Publications
… As the starting material for the synthesis of 13, 2-bromo-1-iodonaphthalene (9) 6 was used instead of 1,2-dibromonaphthalene, because as mentioned above the Stille coupling reaction …
Number of citations: 17 pubs.acs.org
J Klívar, A Jančařík, D Šaman, R Pohl… - … A European Journal, 2016 - Wiley Online Library
… Diyne 204a was coupled chemoselectively with 2-bromo-1-iodonaphthalene 218 to furnish the bromodiyne 22. The following Suzuki–Miyaura cross-coupling resulted in the formation of …
M Karras, J Holec, L Bednárová, R Pohl… - The Journal of …, 2018 - ACS Publications
… The starting materials 2-bromo-1-iodonaphthalene 5 (ref (17)) and 4-bromo-3-iodoaniline 7 were smoothly converted to dibromo intermediate 9 bearing a protected amino group. It …
Number of citations: 35 pubs.acs.org
T Thaler, F Geittner, P Knochel - Synlett, 2007 - thieme-connect.com
… 2-Bromo-1-iodonaphthalene (1), which was prepared in two steps from 1-naphthylamine via Zr(IV)-catalysed bromination with NBS [14] and a subsequent diazotisation reaction, [15] …
Number of citations: 27 www.thieme-connect.com
T Thaler - 2011 - edoc.ub.uni-muenchen.de
… 2-Bromo-1-iodonaphthalene (41), which was prepared in two steps from 1naphthylamine via Zr(IV)-catalyzed bromination with NBS59 and a subsequent diazotation reaction60, was …
Number of citations: 5 edoc.ub.uni-muenchen.de

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